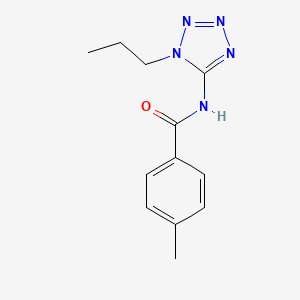

4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide typically involves the formation of the tetrazole ring followed by its attachment to the benzamide structure. One common method is the [3+2] cycloaddition reaction between an azide and a nitrile . The reaction is usually carried out under mild conditions using solvents like acetonitrile or water, and catalysts such as copper(I) salts can be employed to enhance the reaction efficiency .

Industrial Production Methods: Industrial production of tetrazole derivatives, including this compound, often involves scalable processes such as microwave-assisted synthesis. This method offers advantages like reduced reaction times and higher yields . Additionally, the use of eco-friendly solvents and reagents is emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides under specific conditions.

Reduction: Reduction reactions can convert the tetrazole ring to its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines and thiols can be employed under mild conditions.

Major Products Formed:

Oxidation: Tetrazole N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors involved in various biological pathways . This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects .

Comparison with Similar Compounds

N-(1H-Tetrazol-5-yl)benzamide: Shares the tetrazole-benzamide structure but lacks the methyl and propyl substituents.

4-Methyl-N-(1H-tetrazol-5-yl)benzamide: Similar structure but without the propyl group.

Uniqueness: 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide is unique due to the presence of both methyl and propyl groups, which can influence its chemical reactivity and biological activity . These substituents can enhance the compound’s lipophilicity and ability to penetrate cell membranes, making it a valuable molecule for drug development .

Biological Activity

4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide is a compound that belongs to the class of tetrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This article provides a detailed overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a tetrazole ring that contributes to its bioisosteric properties, allowing it to mimic carboxylic acids in biological systems. This structural similarity can influence its interaction with various biological targets, including enzymes and receptors.

The mechanism of action of this compound primarily involves its ability to bind to specific molecular targets within cells. The tetrazole moiety can act as a hydrogen bond acceptor, facilitating interactions with enzyme active sites or receptor binding pockets. This binding can lead to inhibition of enzyme activity or blockade of receptor signaling pathways, resulting in various biological effects.

Antimicrobial Activity

Research has indicated that tetrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. In studies, derivatives were tested against Bacillus subtilis and Pseudomonas aeruginosa, demonstrating minimum inhibitory concentration (MIC) values comparable to traditional antibiotics like penicillin.

| Compound | Target Organism | MIC (μg/mL) | Comparison with Penicillin (μg/mL) |

|---|---|---|---|

| This compound | Bacillus subtilis | 100 | 31 |

| Pseudomonas aeruginosa | 125 | 46 |

Anticancer Activity

Tetrazole-containing compounds have also been investigated for their anticancer properties. A study highlighted the potential of such compounds to inhibit cancer cell proliferation in various cancer cell lines. The antiproliferative effects were assessed using assays that measure cell viability and growth inhibition.

Study on Antimicrobial Efficacy

In a comparative study, several tetrazole derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that compounds with specific substitutions on the tetrazole ring exhibited enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications can significantly impact biological efficacy.

Anticancer Mechanism Exploration

Another study explored the effects of tetrazole derivatives on human cancer cell lines. The researchers employed flow cytometry to analyze cell cycle progression and apoptosis induction. Results showed that certain derivatives led to G0/G1 phase arrest and increased apoptosis rates, indicating potential mechanisms through which these compounds exert their anticancer effects.

Properties

CAS No. |

639047-26-0 |

|---|---|

Molecular Formula |

C12H15N5O |

Molecular Weight |

245.28 g/mol |

IUPAC Name |

4-methyl-N-(1-propyltetrazol-5-yl)benzamide |

InChI |

InChI=1S/C12H15N5O/c1-3-8-17-12(14-15-16-17)13-11(18)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,14,16,18) |

InChI Key |

DFXJGMNWGXLIDC-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=NN=N1)NC(=O)C2=CC=C(C=C2)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.